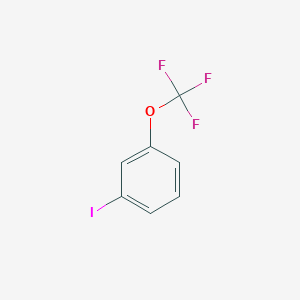

1-Iodo-3-(trifluoromethoxy)benzene

描述

Significance of Aryl Iodides in Synthetic Chemistry Research

Aryl iodides, a class of organic compounds where an iodine atom is directly attached to an aromatic ring, are of paramount importance in synthetic chemistry. fiveable.menih.gov The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and excellent substrates for a variety of chemical transformations. fiveable.me This high reactivity allows them to readily participate in numerous cross-coupling reactions, which are fundamental for the construction of complex organic molecules. fiveable.menih.gov

Key reactions involving aryl iodides include:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds by reacting with organoboron compounds. nih.gov

Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes. myskinrecipes.com

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, crucial for synthesizing many pharmaceuticals.

Heck Reaction: A carbon-carbon bond-forming reaction with alkenes. nih.gov

Ullmann Condensation: Forms diaryl ethers, thioethers, and amines. nih.gov

Beyond cross-coupling, aryl iodides are also used in the synthesis of hypervalent iodine reagents, which are powerful oxidizing agents in their own right. nih.gov

Role of the Trifluoromethoxy Group in Advanced Chemical Entities

The trifluoromethoxy group (-OCF3) is an increasingly important substituent in the design of advanced chemical entities, particularly in medicinal chemistry and materials science. mdpi.comnih.gov Its inclusion in a molecule can significantly alter its physicochemical and biological properties. mdpi.com

Key properties imparted by the trifluoromethoxy group include:

High Electronegativity and Electron-Withdrawing Nature: This alters the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. mdpi.comnih.gov

Increased Lipophilicity: The -OCF3 group is more lipophilic (fat-soluble) than a methoxy (B1213986) group (-OCH3), which can enhance a drug molecule's ability to cross cell membranes and improve its bioavailability. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are very strong, making it resistant to metabolic breakdown in the body. This can lead to drugs with a longer duration of action. mdpi.com

Modulation of Conformation: The trifluoromethoxy group can influence the preferred three-dimensional shape of a molecule, which can affect its binding affinity to a specific biological target. nih.gov

The trifluoromethyl group (-CF3) shares some of these properties, such as high electronegativity and metabolic stability, and is also widely used in drug design. mdpi.comwikipedia.org

Historical Context of Fluorinated Aromatic Compounds in Scientific Discovery

The field of organofluorine chemistry, which deals with compounds containing carbon-fluorine bonds, has a rich history. nih.govjst.go.jp The first isolation of elemental fluorine was achieved by Henri Moissan in 1886. nih.govwikipedia.org Early attempts to directly fluorinate organic compounds were often met with explosive reactions due to the high reactivity of fluorine. nih.gov

Significant milestones in the synthesis of fluorinated aromatic compounds include:

Swarts Reaction (1898): This reaction allowed for the introduction of fluorine into side chains of aromatic compounds. nih.gov

Balz-Schiemann Reaction (1927): This provided a method for introducing fluorine directly onto an aromatic ring. nih.gov

Halogen Exchange (Halex) Reactions (1936): These reactions involve the exchange of another halogen, like chlorine, for fluorine using a fluoride (B91410) salt. nih.gov

The development of these methods paved the way for the synthesis of a wide range of fluorinated aromatic compounds, which gained significant industrial and scientific importance during World War II with the Manhattan Project. wikipedia.org Since then, the applications of fluorinated aromatics have expanded dramatically, particularly in the pharmaceutical and agrochemical industries. nih.gov

Chemical and Physical Properties of 1-Iodo-3-(trifluoromethoxy)benzene

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₄F₃IO |

| Molecular Weight | 288.01 g/mol |

| Appearance | Colorless to light red to green clear liquid |

| Boiling Point | 71 °C at 32 mmHg chemimpex.com |

| Density | 1.863 - 1.87 g/mL at 25 °C chemimpex.commyskinrecipes.com |

| Refractive Index (n20/D) | 1.503 - 1.507 |

| CAS Number | 198206-33-6 |

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves multi-step procedures. A common laboratory-scale method for producing aryl iodides is through the Sandmeyer-type reaction of the corresponding aniline (B41778) (3-(trifluoromethoxy)aniline). This involves the diazotization of the amine followed by treatment with an iodide salt, such as potassium iodide.

Another established method for synthesizing aryl iodides involves the reaction of arylhydrazines with iodine. nih.govacs.org This metal- and base-free method can proceed under mild conditions and tolerates a variety of functional groups. acs.org

Applications of this compound in Organic Synthesis

The dual functionality of this compound makes it a highly versatile reagent in organic synthesis. chemimpex.commyskinrecipes.com

Building Block in Cross-Coupling Reactions

The reactive iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. myskinrecipes.com These reactions are powerful tools for constructing complex molecular architectures from simpler starting materials.

Suzuki Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl iodide with an organoboron compound. This is a cornerstone of modern synthetic chemistry for creating biaryl structures.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a carbon-carbon triple bond, which can be further elaborated. myskinrecipes.comacs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine. This is a critical transformation in the synthesis of many nitrogen-containing pharmaceuticals.

Synthesis of Complex Organic Molecules

The trifluoromethoxybenzene moiety introduced through reactions with this compound is a key structural feature in many complex organic molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.commyskinrecipes.com The unique electronic and steric properties of the trifluoromethoxy group can impart desirable characteristics to the final product, such as enhanced biological activity, improved metabolic stability, and optimized pharmacokinetic profiles. mdpi.com

Emerging Research Areas

The utility of this compound extends beyond traditional organic synthesis into the realm of materials science. chemimpex.commyskinrecipes.com

Materials Science

The unique electronic properties conferred by the trifluoromethoxy group make this compound and its derivatives of interest in the development of advanced materials. myskinrecipes.com

Organic Electronics: Fluorinated aromatic compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the trifluoromethoxy group can influence the energy levels of organic semiconductors, which is a critical factor in device performance.

Polymer Chemistry: this compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. The incorporation of the trifluoromethoxy group can enhance the thermal stability, chemical resistance, and other physical properties of the resulting polymers. chemimpex.commyskinrecipes.comacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-iodo-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZXQSQWKJZHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380456 | |

| Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198206-33-6 | |

| Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 3 Trifluoromethoxy Benzene

Strategies for Introducing the Iodine Moiety onto (Trifluoromethoxy)benzene (B1346884)

The synthesis of 1-iodo-3-(trifluoromethoxy)benzene can be effectively achieved by first having the trifluoromethoxy group in place, followed by the introduction of the iodine atom. This can be accomplished through either electrophilic aromatic substitution or via a nucleophilic substitution pathway starting from a phenol (B47542) precursor.

Electrophilic Aromatic Substitution Approaches with (Trifluoromethoxy)benzene

The trifluoromethoxy group is known to be an ortho, para-directing deactivator in electrophilic aromatic substitution reactions. This directing effect is a crucial consideration in the synthesis of the meta-substituted product. Direct iodination of (trifluoromethoxy)benzene under standard electrophilic conditions would be expected to yield a mixture of ortho- and para-isomers, making the isolation of the desired meta-isomer challenging.

However, various reagents and conditions have been developed for the selective iodination of aromatic compounds. For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid or trifluoromethanesulfonic acid, can facilitate the iodination of deactivated aromatic rings. organic-chemistry.org While direct application to (trifluoromethoxy)benzene to selectively form the meta-isomer is not prominently documented, this approach remains a viable area of investigation.

A more practical and widely utilized method involves the Sandmeyer reaction, which circumvents the issue of regioselectivity in direct electrophilic substitution. This process begins with the nitration of (trifluoromethoxy)benzene, which, due to the directing effect of the trifluoromethoxy group, will primarily yield the para- and ortho-nitro isomers. To obtain the required meta-precursor, 3-nitro(trifluoromethoxy)benzene, alternative synthetic routes are necessary, often starting from a different precursor where the meta-relationship can be established earlier in the synthesis.

Nucleophilic Substitution Reactions with Trifluoromethoxy Phenol Precursors

A more regioselective and common strategy to introduce the iodine at the meta position involves the use of 3-(trifluoromethoxy)aniline (B52521) as a precursor. This aniline (B41778) can be synthesized from 3-(trifluoromethoxy)phenol. The aniline is then converted to a diazonium salt, which subsequently undergoes a Sandmeyer reaction to introduce the iodine atom. wikipedia.orgresearchgate.net

The general sequence for this transformation is as follows:

Diazotization: 3-(trifluoromethoxy)aniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures to form the corresponding diazonium salt. acs.org

Iodination: The diazonium salt is then treated with an iodide source, typically potassium iodide, to yield this compound. acs.org

This method is highly efficient and provides excellent regiochemical control, making it a preferred route for the synthesis of this specific isomer.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield |

| Diazotization | 3-(trifluoromethoxy)aniline, NaNO₂, aq. HCl, 0-5 °C | 3-(Trifluoromethoxy)benzenediazonium chloride | High (used in situ) |

| Sandmeyer Iodination | 3-(Trifluoromethoxy)benzenediazonium chloride, KI, H₂O, heat | This compound | Good to Excellent |

An alternative, though less common, approach involves the direct conversion of arylhydrazines to aryl iodides. acs.orgacs.org In this scenario, 3-(trifluoromethoxy)phenylhydrazine could potentially be oxidized in the presence of iodine to form the target molecule.

Strategies for Introducing the Trifluoromethoxy Moiety onto Iodoarenes

An alternative synthetic paradigm involves starting with an iodinated benzene (B151609) ring and subsequently introducing the trifluoromethoxy group. This can be achieved through various trifluoromethoxylation methods.

Trifluoromethoxylation via Acidic Conditions on Iodobenzene (B50100) Derivatives

The direct trifluoromethoxylation of phenols under acidic conditions has been reported. For example, 3-iodophenol (B1680319) can serve as a starting material. wikipedia.org The introduction of the trifluoromethoxy group can be challenging due to the instability of the trifluoromethoxide anion. However, methods utilizing hypervalent iodine reagents or other electrophilic trifluoromethylating agents in the presence of a fluoride (B91410) source have been developed.

A two-step procedure involving the conversion of a phenol to a xanthate followed by O-trifluoromethylation has been shown to be effective for a range of phenols, including 4-iodophenol. escholarship.orgnih.gov This methodology could likely be adapted for 3-iodophenol. The process involves:

Xanthate formation: Reaction of the phenol with a base and a xanthylating agent.

Trifluoromethoxylation: Treatment of the resulting xanthate with a fluorinating agent and a trifluoromethyl source.

In Situ Chlorination/Fluorination Pathways for Aryl Ethers

A classical method for the synthesis of aryl trifluoromethyl ethers involves the chlorination of an aryl methyl ether followed by a chlorine-fluorine exchange reaction. beilstein-journals.org In the context of synthesizing this compound, this would entail starting with 3-iodoanisole (B135260).

The process would involve:

Chlorination: The methyl group of 3-iodoanisole is exhaustively chlorinated to form 1-iodo-3-(trichloromethoxy)benzene.

Fluorination: The trichloromethoxy group is then converted to a trifluoromethoxy group using a fluorinating agent such as antimony trifluoride.

This method, while historically significant, often requires harsh reaction conditions.

More contemporary approaches involve copper-catalyzed trifluoromethylation of aryl iodides. nih.govrsc.org While this introduces a trifluoromethyl group rather than a trifluoromethoxy group, related copper-catalyzed methodologies for trifluoromethoxylation have been developed. These reactions often utilize a copper catalyst, a trifluoromethyl source (like TMSCF₃), and a fluoride source. cas.cn

Convergent Synthesis Approaches for this compound

Convergent syntheses involve the coupling of two or more fragments that already contain the key structural motifs of the target molecule. For this compound, this would typically involve a cross-coupling reaction.

A plausible convergent strategy would be the Suzuki-Miyaura coupling of a boronic acid or ester with an aryl halide. For instance, 3-iodophenylboronic acid could be coupled with a trifluoromethoxylating agent, or conversely, 3-(trifluoromethoxy)phenylboronic acid could be coupled with an iodinating agent. However, the direct coupling to install a trifluoromethoxy or iodo group in this manner is not standard.

Green Chemistry and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes has led to the exploration of greener and more sustainable synthetic methodologies for producing this compound. Traditional approaches, while effective, often rely on harsh reagents and generate significant waste streams. Modern synthetic chemistry aims to mitigate these issues by adhering to the principles of green chemistry, which include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing safer solvents and reaction conditions.

A prevalent method for synthesizing this compound involves the diazotization of 3-(trifluoromethoxy)aniline, followed by a Sandmeyer-type reaction to introduce the iodine atom. organic-chemistry.orggla.ac.uk The classical Sandmeyer reaction, however, typically involves the use of nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric or hydrochloric acid), which is corrosive, and can lead to the formation of undesirable by-products. acs.org

In an effort to develop more sustainable alternatives, researchers have focused on modifying this traditional pathway. These greener approaches aim to reduce the environmental impact by utilizing less corrosive reagents, aqueous reaction media, and offering simpler, more efficient protocols.

One notable advancement is the use of a sulfonic acid-based cation-exchange resin as a recyclable, solid acid catalyst for the diazotization-iodination sequence. organic-chemistry.orgorganic-chemistry.org This method presents a significant improvement over the use of strong, corrosive acids.

Key features of this greener methodology include:

Use of Water as a Solvent : The reaction is conducted in water, which is an environmentally safe and non-flammable solvent, thereby avoiding the use of volatile organic solvents. organic-chemistry.org

Solid Acid Catalyst : The sulfonic acid-based resin acts as the proton source, is non-corrosive, and can be easily recovered and potentially reused, which aligns with the principles of green chemistry. organic-chemistry.orgorganic-chemistry.org

Milder Reaction Conditions : The reaction can often be carried out at room temperature, reducing the energy consumption associated with heating or cooling. organic-chemistry.org

High Yields : This method has been shown to be effective for a variety of aromatic amines, including those with electron-withdrawing groups, providing good to excellent yields of the corresponding iodoarenes. organic-chemistry.orgorganic-chemistry.org

Another innovative and sustainable approach is the application of electrochemistry to the Sandmeyer reaction. rsc.org Electrochemical synthesis offers a powerful tool for green chemistry as it replaces chemical oxidants or reductants with electricity. For the synthesis of aryl halides, an electrochemical Sandmeyer reaction can be performed in a one-pot protocol starting directly from the corresponding aniline. rsc.org This method has been successfully applied to anilines bearing electron-withdrawing groups and has shown good to excellent yields. rsc.org

The table below provides a comparative overview of the reagents used in the traditional versus a greener, resin-based Sandmeyer-type reaction for the synthesis of this compound from 3-(trifluoromethoxy)aniline.

| Component | Traditional Sandmeyer-type Reaction | Greener Resin-Based Method |

| Starting Material | 3-(Trifluoromethoxy)aniline | 3-(Trifluoromethoxy)aniline |

| Diazotizing Agent | Sodium Nitrite | Sodium Nitrite |

| Acid | Strong mineral acid (e.g., H₂SO₄, HCl) | Sulfonic acid-based cation-exchange resin |

| Iodine Source | Potassium Iodide | Potassium Iodide |

| Solvent | Typically an organic solvent or aqueous acid | Water |

| By-products | Acidic waste, potential for halogenated organic waste | Water, recoverable resin |

These advancements highlight a clear trend towards the development of more sustainable and environmentally conscious methods for the synthesis of important chemical intermediates like this compound. By focusing on the principles of green chemistry, it is possible to maintain high synthetic efficiency while minimizing the environmental footprint.

Reactivity and Reaction Mechanisms of 1 Iodo 3 Trifluoromethoxy Benzene

Mechanistic Investigations of Cross-Coupling Reactions

The carbon-iodine bond in 1-iodo-3-(trifluoromethoxy)benzene is the primary site of reactivity in cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the ipso-carbon, facilitating oxidative addition to low-valent metal catalysts, a critical step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to many of the most powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For this compound, the general mechanism commences with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This step is often rate-determining and is influenced by the ligand environment around the palladium center. Subsequent steps of transmetalation (in Suzuki-Miyaura reactions) or migratory insertion (in Heck reactions) followed by reductive elimination or β-hydride elimination, respectively, complete the catalytic cycle to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound. The reaction of this compound with various arylboronic acids typically proceeds efficiently in the presence of a palladium catalyst and a base.

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The subsequent and often rate-limiting step is transmetalation, where the organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center. acs.org This step is facilitated by a base, which activates the organoboron reagent. The final step is reductive elimination from the resulting diarylpalladium(II) complex to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst. The trifluoromethoxy group, being electron-withdrawing, can influence the rate of reductive elimination.

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of this compound.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | >95 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 94 |

| 3-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 110 | 88 |

This table presents representative data compiled from typical Suzuki-Miyaura reaction protocols for aryl iodides. researchgate.netnih.govresearchgate.net

The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling an aryl halide with an alkene. researchgate.net this compound is an effective substrate in these reactions.

The accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst. nih.gov The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX with the aid of a base, which regenerates the active Pd(0) catalyst. nih.gov The regioselectivity of the alkene insertion is influenced by both steric and electronic factors of the alkene substrate.

Typical reaction conditions for the Heck coupling of this compound are outlined below.

| Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 85 |

| n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 120 | 90 |

| Cyclohexene | Pd(PPh₃)₄ (3) | NaOAc | Acetonitrile | 80 | 78 |

| 1-Octene | Herrmann's catalyst (1) | Cy₂NMe | NMP | 140 | 82 |

This table illustrates typical conditions based on established Heck reaction protocols for aryl iodides. researchgate.netnih.govorganic-chemistry.org

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper complexes. pitt.edu

The catalytic cycle is believed to involve two interconnected cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species occurs first. Meanwhile, in the copper cycle, a copper(I) acetylide is formed from the terminal alkyne and a copper(I) salt in the presence of a base. pitt.edu This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The resulting alkynylarylpalladium(II) species finally undergoes reductive elimination to yield the disubstituted alkyne product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols also exist, where the base is thought to play a more direct role in the formation of the palladium-acetylide intermediate. acs.org

Representative conditions for the Sonogashira coupling of this compound are shown in the table below.

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 92 |

| 1-Heptyne | Pd(OAc)₂ (1), PPh₃ (2) | CuI (2) | Piperidine | DMF | 60 | 88 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 95 |

| Ethyl propiolate | PdCl₂(dppf) (2) | CuI (3) | DBU | Acetonitrile | 50 | 85 |

This table showcases representative conditions derived from standard Sonogashira coupling procedures for aryl iodides. acs.orgnih.gov

The Catellani reaction is a powerful multicomponent reaction that enables the ortho-C–H functionalization and ipso-cross-coupling of aryl iodides in a single catalytic cycle, mediated by a palladium/norbornene system. nih.gov

The mechanism is initiated by the oxidative addition of the aryl iodide, such as this compound, to a Pd(0) catalyst. sciengine.com The resulting arylpalladium(II) complex undergoes migratory insertion with norbornene. The stable resulting complex then facilitates a directed ortho-C–H activation, forming a five-membered palladacycle. This key intermediate can then react with an electrophile (e.g., an alkyl halide). Subsequent reductive elimination and extrusion of norbornene leads to the final, polysubstituted aromatic product. The electron-withdrawing trifluoromethoxy group on the aryl iodide can influence the rate of the initial oxidative addition and the subsequent C-H activation step. acs.org

| Alkyl Halide | Terminating Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| Methyl Iodide | Phenylboronic Acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMA | 110 |

| Benzyl (B1604629) Bromide | n-Butyl acrylate | PdCl₂ (10) | Tri(2-furyl)phosphine (20) | Cs₂CO₃ | Dioxane | 100 |

| Ethyl Iodide | Diphenylacetylene | Pd(dba)₂ (5) | P(o-tol)₃ (10) | K₃PO₄ | DMF | 120 |

This table provides illustrative examples of Catellani reaction conditions with aryl iodides. sciengine.comacs.org

Copper-Mediated Cross-Coupling Reactions

Copper-mediated or -catalyzed cross-coupling reactions offer an alternative and often complementary approach to palladium-based methods for C-N, C-O, and C-S bond formation. This compound serves as a suitable electrophile in these transformations.

Mechanistic pathways in copper-catalyzed reactions can be complex and are not always fully elucidated. For C-N coupling (Buchwald-Hartwig amination), a proposed mechanism involves the coordination of the amine to a Cu(I) salt, followed by oxidative addition of the aryl iodide to form a Cu(III) intermediate. Reductive elimination then furnishes the C-N bond and regenerates a Cu(I) species. researchgate.netnih.gov Alternatively, a photoinduced, copper-catalyzed pathway may involve electron transfer from a photoexcited copper-thiolate complex to the aryl iodide, generating an aryl radical which then couples. nih.gov In copper-catalyzed trifluoromethylation, a Cu(I) complex is often employed to react with a trifluoromethyl source to generate a CuCF₃ species, which then couples with the aryl iodide. nih.govresearchgate.net

| Nucleophile | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| Morpholine | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Toluene | 110 |

| Aniline (B41778) | Cu(MeCN)₄BF₄ (10) | None | K₃PO₄ | DMF | 100 |

| Sodium methoxide | CuI (15) | DMEDA (30) | None | Methanol | 90 |

| TMSCF₃ | CuCl (10) | 1,10-Phenanthroline (20) | KF | DMF | 80 |

This table presents representative conditions for copper-mediated cross-coupling reactions of aryl iodides. researchgate.net

Nucleophilic Substitution Reactivity of the Iodine Center

The iodine atom in this compound is a key functional group that dictates much of its reactivity. As a member of the aryl halide class of compounds, it can participate in nucleophilic aromatic substitution (SNAr) reactions. The carbon-iodine (C-I) bond in aryl iodides is susceptible to nucleophilic attack, a characteristic enhanced by the fact that the iodide ion is an excellent leaving group. This is attributed to the iodide ion's large size, which disperses the negative charge, and its status as the conjugate base of a strong acid (hydroiodic acid), making it stable upon departure. pdx.eduumich.edunih.gov

Modulatory Effects of the Trifluoromethoxy Group on Aromatic Reactivity

The trifluoromethoxy (-OCF3) group exerts a powerful influence on the reactivity of the aromatic ring. This substituent is characterized by a dual electronic effect: it is strongly electron-withdrawing by induction and weakly electron-donating by resonance. su.se The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework (a strong -I effect). rsc.org Concurrently, the lone pairs on the oxygen atom can be donated into the pi-system of the benzene (B151609) ring (a weak +R effect).

In electrophilic aromatic substitution, the net effect is deactivation of the ring, making reactions like nitration slower than in benzene. su.se However, the resonance donation, though weak, directs incoming electrophiles to the ortho and para positions. su.se

Conversely, in nucleophilic aromatic substitution, the strong inductive electron-withdrawing nature of the -OCF3 group is dominant. This effect significantly stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thereby increasing the reactivity of the aryl iodide towards nucleophiles. researchgate.net The presence of a potent electron-withdrawing group is often a prerequisite for facile SNAr reactions. researchgate.net

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing properties of a group at the meta (σm) or para (σp) position. A positive value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. shashwatnagpal.comrsc.org The trifluoromethoxy group possesses positive σ values, confirming its electron-withdrawing character.

| Substituent | σm | σp |

|---|---|---|

| -OCF3 | 0.40 | 0.35 |

| -Cl | 0.37 | 0.23 |

| -NO2 | 0.71 | 0.78 |

| -OCH3 | 0.12 | -0.27 |

Data sourced from established databases of Hammett constants.

Hypervalent Iodine Chemistry Derived from this compound

This compound serves as a precursor for the synthesis of hypervalent iodine(III) reagents. These compounds contain an iodine atom in a higher oxidation state and are valued as versatile, environmentally benign oxidizing agents and as reagents for transferring functional groups. nih.govoup.com The formation of these I(III) species typically involves the oxidation of the starting iodoarene.

Electrochemical Generation of Hypervalent Iodine Reagents

Electrochemical methods provide a sustainable route to hypervalent iodine compounds, avoiding the need for chemical oxidants. beilstein-journals.org The general approach involves the anodic oxidation of an iodoarene in a suitable electrolyte solution. While specific studies detailing the electrochemical oxidation of this compound are not prevalent, the principle involves the removal of electrons from the iodine atom at the anode to generate a reactive iodine(III) species. This process can be conducted in the presence of various nucleophiles or ligands (e.g., fluoride (B91410) ions, acetate (B1210297) ions) to form stable or in situ-trapped hypervalent iodine reagents like ArIF2 or ArI(OAc)2. rsc.org

In Situ Formation of Reactive Iodine Species with Oxidants

A more common laboratory approach is the in situ generation of hypervalent iodine(III) reagents by treating the iodoarene with a strong oxidant. nih.govbeilstein-journals.org This method circumvents the need to isolate the often sensitive hypervalent iodine compounds. Common oxidants include meta-chloroperbenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate), typically in the presence of a carboxylic acid or sulfonic acid.

For example, oxidizing this compound with m-CPBA in acetic acid would generate the corresponding (diacetoxyiodo)arene, [3-(trifluoromethoxy)phenyl]iodine diacetate. Using trifluoroacetic acid instead would yield the highly reactive [bis(trifluoroacetoxy)iodo]arene analogue. nih.gov These in situ-formed reagents are powerful oxidants and can mediate a wide range of transformations, including the α-functionalization of ketones and oxidative cyclizations. nih.gov

| Starting Material | Oxidant/Reagents | Likely Hypervalent Iodine(III) Species Formed |

|---|---|---|

| This compound | m-CPBA, Acetic Acid | [3-(Trifluoromethoxy)phenyl]iodine diacetate |

| This compound | Oxone, Trifluoroacetic Acid | [Bis(trifluoroacetoxy)][3-(trifluoromethoxy)phenyl]iodane |

| This compound | Sodium perborate, Acetic Acid | [3-(Trifluoromethoxy)phenyl]iodine diacetate |

| This compound | m-CPBA, p-Toluenesulfonic acid | [Hydroxy(tosyloxy)][3-(trifluoromethoxy)phenyl]iodane |

Table based on general methods for in situ generation of hypervalent iodine reagents.

Studies on Fragmentation Reactions of Derived Organoiodine Compounds

Organoiodine compounds derived from this compound, particularly hypervalent derivatives, can undergo characteristic fragmentation reactions. These reactions are synthetically useful for generating highly reactive intermediates like vinyl cations and arynes.

One major class of fragmentation is observed in the solvolysis of vinyl(aryl)iodonium salts. Research by Okuyama, Ishida, and Ochiai on the solvolysis of phenyl[(E)-styryl]iodonium salts provides a model for this reactivity. They demonstrated that these compounds undergo fragmentation through competing pathways, including α-elimination and nucleophilic substitution. The substitution reactions were found to proceed via two parallel mechanisms: an SN1-type pathway involving a vinylenebenzenium ion intermediate (leading to retention of configuration) and a direct SN2-type attack by the solvent (leading to inversion). An analogous vinyl[3-(trifluoromethoxy)phenyl]iodonium salt would be expected to exhibit similar fragmentation patterns, yielding vinyl cations and other products depending on the reaction conditions.

Another significant fragmentation pathway for derived organoiodine compounds is the base-induced elimination of diaryliodonium salts to form arynes. su.se Diaryliodonium salts prepared from this compound can serve as precursors to trifluoromethoxy-substituted benzyne. pdx.edu This fragmentation is typically initiated by a strong base, which deprotonates a carbon atom ortho to the iodonium (B1229267) group. pdx.edu This is followed by the elimination of the neutral aryl iodide molecule (the leaving group), generating the highly reactive aryne intermediate. This aryne can then be trapped in various cycloaddition or nucleophilic addition reactions, providing a powerful method for constructing complex aromatic systems. pdx.edu The efficiency and regioselectivity of these fragmentations are often controlled by the electronic properties of the aryl groups and the choice of base. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodo 3 Trifluoromethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 1-iodo-3-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR analyses are pivotal.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound displays a set of signals corresponding to the four aromatic protons. An overlay of the ¹H NMR spectra of 1-iodo-4-(trifluoromethyl)benzene and 1-iodo-3-(trifluoromethyl)benzene provides a reference for assigning the proton signals. rsc.org The aromatic region of the spectrum is expected to show complex splitting patterns due to spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing effects of both the iodine atom and the trifluoromethoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.8 - 8.0 | d |

| H-4 | 7.5 - 7.7 | t |

| H-5 | 7.1 - 7.3 | t |

| H-6 | 7.6 - 7.8 | d |

Note: The predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary slightly.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will exhibit distinct signals for each of the seven carbon atoms. The carbon atom attached to the iodine (C-1) is expected to have a chemical shift in the range of 90-100 ppm. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the positions of the iodo and trifluoromethoxy substituents. nih.govchemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |

| C-1 | 94.0 - 96.0 | s |

| C-2 | 130.0 - 132.0 | d |

| C-3 | 148.0 - 150.0 | q |

| C-4 | 122.0 - 124.0 | d |

| C-5 | 129.0 - 131.0 | d |

| C-6 | 138.0 - 140.0 | d |

| -OCF₃ | 120.0 - 122.0 | q |

Note: Predicted values are based on established literature data for similar structures. nih.govhmdb.ca Actual experimental values may vary.

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the -OCF₃ group. In a study on the photocatalytic trifluoromethoxylation of arenes, the ¹⁹F NMR chemical shift for the meta-isomer, this compound, was reported. beilstein-journals.org

Table 3: ¹⁹F NMR Data for this compound

| Isomer | Chemical Shift (ppm) | Multiplicity | Reference |

| m-isomer | -58.70 | s | beilstein-journals.org |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

In GC-MS analysis, the compound is first separated from a mixture by gas chromatography and then ionized and detected by mass spectrometry. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the iodine atom, the trifluoromethoxy group, or constituent parts thereof. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison. nih.govnist.gov The reconstruction of chemical formulae from fragment ions can be performed using specialized data analysis methods. nih.gov

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 288 | [C₇H₄F₃IO]⁺ (Molecular Ion) |

| 161 | [C₇H₄F₃O]⁺ |

| 145 | [C₆H₄F₃]⁺ |

| 127 | [I]⁺ |

| 69 | [CF₃]⁺ |

Note: The predicted fragmentation is based on common fragmentation patterns of similar aromatic compounds. The relative abundances of the fragments can vary depending on the ionization energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group, typically in the region of 1100-1300 cm⁻¹. The C-O stretching vibration will also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the C-I bond. The Raman spectrum of similar halo-substituted compounds has been used to identify characteristic vibrational modes. researchgate.net

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H stretch | 3050 - 3150 | IR, Raman |

| C=C stretch (aromatic) | 1400 - 1600 | IR, Raman |

| C-F stretch (-OCF₃) | 1100 - 1300 | IR (strong) |

| C-O stretch | 1000 - 1100 | IR |

| C-I stretch | 500 - 600 | IR, Raman |

Mössbauer Spectroscopy for Elucidating Iodine Bonding Characteristics and Electronic Environment

Mössbauer spectroscopy measures the resonant absorption of gamma rays by atomic nuclei, providing information about the hyperfine interactions between the nucleus and its surrounding electrons. uni-bielefeld.de For iodine, the key parameters derived from the spectra are the isomer shift (δ) and the nuclear quadrupole coupling constant (e²Qq). osti.gov

Isomer Shift (δ): This parameter is directly proportional to the s-electron density at the iodine nucleus. It provides critical insights into the oxidation state and the degree of s-hybridization in the bonding orbitals of the iodine atom. uni-bielefeld.de

Nuclear Quadrupole Coupling Constant (e²Qq): This value arises from the interaction of the nuclear quadrupole moment of iodine with the electric field gradient (EFG) generated by the surrounding electrons. The EFG is sensitive to the asymmetry in the p-electron distribution. Therefore, e²Qq provides detailed information about the populations of the iodine 5p orbitals and the nature of the covalent bond. aip.orguni-bielefeld.de

The relationship between these parameters and the iodine valence electron population (5shs5php) allows for a quantitative description of the chemical bond. The isomer shift is sensitive to the number of s-electrons (hs), while the quadrupole coupling constant is determined by the imbalance in the p-electron population (hp). tau.ac.il

Detailed Research Findings: Extrapolation from Analogous Compounds

Studies on iodobenzene (B50100) (C₆H₅I) provide a fundamental baseline for understanding the C-I bond. In iodobenzene, the iodine atom is primarily bonded through its 5p orbital, with negligible s-hybridization. aip.org This results in a specific range of values for δ and e²Qq that characterize a pure σ-bond between an sp²-hybridized carbon and an iodine atom.

The introduction of a substituent on the benzene ring, such as the trifluoromethoxy (-OCF₃) group in this compound, is expected to modulate the electronic environment of the C-I bond. The -OCF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). When placed at the meta position, this effect alters the electron density of the entire aromatic ring, which in turn influences the iodine atom.

This withdrawal of electron density from the phenyl ring is anticipated to have the following consequences on the Mössbauer parameters of the iodine nucleus:

Effect on Quadrupole Coupling Constant (e²Qq): The electron-withdrawing nature of the -OCF₃ group would decrease the electron density in the C-I σ-bond. This leads to a greater imbalance in the 5p electron population of the iodine atom. The number of "holes" in the 5p shell increases, which is expected to result in a more positive (or larger) e²Qq value compared to unsubstituted iodobenzene. akjournals.com Studies on substituted iodobenzenes have shown that electron-withdrawing substituents indeed increase the p-electron imbalance. akjournals.com

Effect on Isomer Shift (δ): The change in isomer shift would depend on how the substituent affects the 5s electron density. For aryl iodides where bonding is dominated by p-orbitals, the isomer shift is less sensitive to substituent effects than the quadrupole splitting. annualreviews.org However, the inductive withdrawal of electron density could lead to a slight increase in the effective nuclear charge experienced by the s-electrons, potentially causing a small change in the isomer shift.

The table below outlines the fundamental principles of iodine Mössbauer spectroscopy and the expected parameters for this compound based on data from analogous compounds.

Table 1: Principles and Predicted 127I Mössbauer Parameters

| Parameter | Principle | Value for Iodobenzene (Reference) aip.org | Predicted Trend for this compound |

| Isomer Shift (δ) | Measures s-electron density at the nucleus. Sensitive to oxidation state and s-hybridization. | Typically low, indicating minimal s-character in the C-I bond. | A small shift relative to iodobenzene is expected, reflecting minor changes in s-electron density due to inductive effects. |

| Quadrupole Coupling Constant (e²Qq) | Measures the asymmetry of the p-electron cloud (electric field gradient). Sensitive to the covalent character and p-orbital population. | Characterizes the p-electron imbalance in the C-I σ-bond. | Expected to be larger (more positive) than in iodobenzene due to the electron-withdrawing -OCF₃ group increasing the p-electron deficit on the iodine atom. |

| Asymmetry Parameter (η) | Measures the deviation of the electric field gradient from axial symmetry. | Approximately zero for iodobenzene, indicating the C-I bond has cylindrical symmetry. | Expected to remain close to zero, as the primary C-I bond axis is not significantly disturbed. |

Computational Chemistry and Theoretical Studies on 1 Iodo 3 Trifluoromethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-iodo-3-(trifluoromethoxy)benzene. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and the energies of different molecular states, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of reactions involving complex organic molecules. nih.gov For derivatives of this compound, DFT calculations are instrumental in mapping out the potential energy surfaces of chemical transformations. These studies can elucidate the step-by-step pathway of a reaction, identifying transition states and intermediates.

For instance, in reactions such as transition metal-catalyzed cross-couplings, where iodoarenes are common substrates, DFT can model the oxidative addition, reductive elimination, and transmetalation steps. acs.org Studies on related aryl halides have used DFT to gain deeper insight into the formation of aryl radicals. acs.orgacs.org For example, calculations at the B3LYP-D3/6-311+G(d,p) level of theory have been employed to investigate reaction mechanisms and suggest that aryl radical formation can be a kinetically facile process. acs.orgacs.org The electronic influence of the meta-trifluoromethoxy group, a moderately deactivating and electron-withdrawing substituent, can be precisely quantified through DFT to predict its effect on reaction barriers and product distributions. beilstein-journals.org

Theoretical investigations on various bioactive compounds have successfully applied DFT to calculate physicochemical descriptors related to different radical scavenging activities and to establish structure-activity relationships (SARs). nih.gov This approach is applicable to understanding the potential antioxidant or radical-quenching behavior of this compound derivatives.

Ab Initio Molecular Orbital Theory (MP2 and Post-MP2) for Conformational Analysis

Ab initio molecular orbital methods, particularly Møller-Plesset perturbation theory of the second order (MP2) and higher-level post-MP2 methods, provide a highly accurate means of studying molecular geometries and energetics. These methods are especially valuable for conformational analysis, where subtle energy differences between different spatial arrangements of atoms are critical.

For molecules containing the trifluoromethoxy group, such as trifluoromethoxybenzene, ab initio calculations have been essential in determining the preferred orientation of the -OCF₃ substituent relative to the aromatic ring. researchgate.net High-level calculations have been used to obtain optimized conformations and analyze the energetic properties of molecules with trifluoromethyl groups. researchgate.net While DFT methods like B3LYP are powerful, MP2 calculations are often used as a benchmark, especially when dispersion forces or other weak interactions significantly influence the conformational preference. Studies comparing MP2 and B3LYP results for trifluoromethoxybenzene have shown that both methods can yield similar qualitative results, provided that sufficiently large basis sets are employed. researchgate.net

Conformational Analysis and Torsional Potentials of the Trifluoromethoxy Group

In this orthogonal arrangement, the C-O-C plane is perpendicular to the plane of the phenyl ring. This preference is driven by a combination of steric and electronic factors. Theoretical studies on trifluoromethoxybenzene have investigated the torsional potential around the aryl-O bond using both ab initio and DFT methods. researchgate.net These studies consistently find that the orthogonal conformer is the global minimum on the potential energy surface. The planar conformation represents a rotational barrier, though the height of this barrier is typically low, often less than 1 kcal/mol for related molecules like 4-trifluoromethoxypyridine. researchgate.netunivie.ac.at The presence of the iodine atom at the meta position in this compound is not expected to fundamentally alter this preference for an orthogonal conformation, although it will influence the electronic landscape of the ring.

| Conformer Type | Dihedral Angle (C-C-O-C) | Relative Stability | Supporting Evidence |

| Orthogonal | ~90° | Most Stable (Global Minimum) | Theoretical calculations (MP2, B3LYP), Cambridge Structural Database analysis beilstein-journals.orgresearchgate.net |

| Planar | 0° | Less Stable (Transition State) | Represents the barrier to rotation on the potential energy surface researchgate.net |

| Skew | ~36° | Observed in some crystal structures | Can be a stable, though less common, conformation beilstein-journals.org |

Theoretical Investigations of Reactivity and Selectivity

Theoretical methods are crucial for predicting the reactivity and regioselectivity of electrophilic and nucleophilic substitution reactions on the this compound ring. The trifluoromethoxy group is known to be an electron-withdrawing group via induction, but it can also act as a weak electron donor through resonance from the oxygen lone pairs. beilstein-journals.org This dual nature makes it a deactivating, ortho-para directing substituent, though with a strong preference for para substitution. beilstein-journals.org The iodine atom is also an ortho-para director and a deactivator.

In this compound, the directing effects of the two substituents are combined. Computational models can calculate electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) densities to predict the most likely sites for electrophilic attack.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Position 2: Activated by the iodine (ortho) and trifluoromethoxy (ortho) groups.

Position 4: Activated by the iodine (para) and trifluoromethoxy (ortho) groups.

Position 6: Activated by the iodine (ortho) and trifluoromethoxy (para) groups.

DFT calculations of reaction barriers for electrophile addition at each position can provide a quantitative prediction of the product isomer distribution. Such calculations are also vital in understanding the chemoselectivity in reactions like the Directed Halogen Atom Transfer (DIXAT), where the presence of a directing group can facilitate the selective formation of an aryl radical from an aryl halide. acs.orgacs.org

Prediction of Molecular Interactions and Halogen Bonding Phenomena

The iodine atom in this compound makes the molecule a potential halogen bond donor. Halogen bonding is a noncovalent interaction where a region of positive electrostatic potential (a σ-hole) on the halogen atom interacts favorably with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom).

Computational chemistry can predict and quantify this phenomenon by:

Calculating the Molecular Electrostatic Potential (MEP) Surface: This visualizes the electron distribution on the molecule's surface, identifying the positive σ-hole on the iodine atom along the extension of the C-I bond.

Modeling Interaction Energies: High-level ab initio or DFT calculations can be performed on a dimer of this compound and a halogen bond acceptor. This allows for the precise calculation of the binding energy and geometry of the halogen-bonded complex.

The strength of the halogen bond is influenced by the electron-withdrawing power of the substituents on the aromatic ring. The trifluoromethoxy group, being electron-withdrawing, is expected to enhance the positive character of the σ-hole on the iodine atom, thereby making this compound a more potent halogen bond donor compared to iodobenzene (B50100) itself.

In Silico Screening and Virtual Design Methodologies

In silico screening and virtual design methodologies leverage computational power to identify molecules with desired properties from large virtual libraries, accelerating the discovery process in drug and materials science. nih.govnih.gov this compound can serve as a scaffold or building block in these virtual libraries.

The process typically involves:

Library Generation: Creating a virtual library of derivatives based on the this compound core.

Molecular Docking: If the target is a biological macromolecule like a protein, docking simulations predict the binding mode and affinity of each compound in the library to the protein's active site. nih.gov

Pharmacokinetic Prediction: Computational tools can predict properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.govgoogle.com

Property Calculation: For materials science applications, DFT and other methods can be used to predict electronic properties, such as the HOMO-LUMO gap, which is relevant for organic electronics. acs.org

For example, a virtual library based on this scaffold could be screened against a specific enzyme target. The combination of the iodine atom (for halogen bonding) and the trifluoromethoxy group (for modulating lipophilicity and metabolic stability) makes it an attractive fragment for the design of new bioactive compounds. beilstein-journals.orggoogle.com

| Methodology | Application for this compound | Key Predicted Properties |

| Molecular Docking | Screening libraries of derivatives against protein targets (e.g., enzymes, receptors). nih.gov | Binding affinity, binding pose, key interactions (e.g., halogen bonds). |

| Virtual Screening | High-throughput computational filtering of large compound databases. | Identification of "hit" compounds with potential biological activity. nih.gov |

| QSAR Modeling | Relating structural features of derivatives to their activity. | Predictive models for designing more potent compounds. |

| Pharmacokinetic Prediction | In silico estimation of ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov | Lipophilicity (logP), solubility, metabolic stability. |

Applications of 1 Iodo 3 Trifluoromethoxy Benzene in Advanced Chemical Synthesis and Materials Science

Applications in Pharmaceutical and Medicinal Chemistry Research

The strategic incorporation of the 3-(trifluoromethoxy)phenyl motif, facilitated by the use of 1-iodo-3-(trifluoromethoxy)benzene, has significant implications for drug discovery and development. This is primarily attributed to the trifluoromethoxy group's ability to modulate key pharmacokinetic properties.

Role as an Intermediate in Drug Candidate Synthesis

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of the iodine atom allows for a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in the construction of complex aromatic and heteroaromatic scaffolds found in many drug candidates. While a broad spectrum of molecules can be synthesized using this precursor, its application has been noted in the development of compounds targeting neurological disorders. myskinrecipes.com

It is important to note that while the trifluoromethoxy group is a feature of certain drugs, such as the amyotrophic lateral sclerosis treatment Riluzole, the synthesis of Riluzole itself starts from 4-(trifluoromethoxy)aniline, not this compound. google.combiosynth.comchemimpex.com This highlights the importance of the specific isomeric substitution pattern in determining the synthetic route.

Design of Biologically Active Compounds with Enhanced Pharmacokinetic Properties

The trifluoromethoxy (-OCF3) group is increasingly utilized in medicinal chemistry to enhance the drug-like properties of molecules. Its introduction into a drug candidate can lead to improved metabolic stability, increased lipophilicity, and better membrane permeability. These modifications can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately leading to improved efficacy and a more favorable therapeutic window. The strong carbon-fluorine bonds within the trifluoromethoxy group are resistant to metabolic cleavage, which can prolong the drug's half-life in the body.

Table 1: Impact of the Trifluoromethoxy Group on Pharmacokinetic Properties

| Pharmacokinetic Parameter | Effect of Trifluoromethoxy Group Introduction |

| Metabolic Stability | Generally Increased |

| Lipophilicity (LogP) | Generally Increased |

| Membrane Permeability | Generally Enhanced |

| Binding Affinity | Can be Modulated |

This table provides a generalized summary of the effects of the trifluoromethoxy group on the pharmacokinetic properties of drug candidates.

Development of Agonistic and Antagonistic Modulators for Biological Targets

The development of specific agonists and antagonists for biological targets like G protein-coupled receptors (GPCRs) and ion channels is a cornerstone of modern pharmacology. While direct, publicly available examples of using this compound to synthesize specific marketed agonists or antagonists are not prevalent, the 3-(trifluoromethoxy)phenyl moiety is a common feature in patented and investigational modulators. The electronic properties of this group can influence the binding affinity and selectivity of a ligand for its receptor, which is crucial for developing drugs with precise mechanisms of action and reduced off-target effects. The ability to fine-tune these interactions through the strategic placement of the trifluoromethoxy group makes its iodo-precursor a valuable tool in the medicinal chemist's arsenal (B13267) for creating novel modulators of biological targets.

Applications in Agrochemical Research

The utility of this compound extends into the field of agrochemicals, where the development of effective and selective herbicides, fungicides, and pesticides is of paramount importance for global food security.

Precursor in the Synthesis of Herbicides and Fungicides

This compound is a valuable precursor for the synthesis of novel herbicides and fungicides. myskinrecipes.com The trifluoromethoxy group, when incorporated into the structure of these agrochemicals, can enhance their efficacy and selectivity. While specific, commercially available herbicides or fungicides directly synthesized from this compound are not widely documented in public literature, patent literature indicates the use of trifluoromethoxy-substituted aromatic rings in the development of new herbicidal and fungicidal compounds. The unique electronic nature of the trifluoromethoxy group can play a crucial role in the molecule's interaction with its biological target in the pest species, leading to improved performance.

Contribution to Novel Pest Management Solutions

Applications in Material Science Research

In the realm of materials science, this compound serves as a critical precursor for creating materials with specialized properties. The incorporation of the trifluoromethoxy (-OCF₃) group is particularly sought after for its ability to impart desirable characteristics such as thermal stability, chemical resistance, and unique electronic attributes. chemimpex.com

Development of Advanced Polymers and Coatings with Enhanced Properties

The synthesis of high-performance polymers and coatings leverages this compound as a key monomeric unit. The presence of the trifluoromethoxy group in the polymer backbone or as a side chain can significantly enhance the material's properties. chemimpex.commyskinrecipes.com For instance, it is used in the production of polymers that require high thermal stability and robust chemical resistance, making them suitable for demanding applications in the automotive and electronics industries. chemimpex.com The fluorinated group contributes to low surface energy, which can be exploited to create coatings with hydrophobic and oleophobic properties, useful for self-cleaning and anti-fouling surfaces.

Table 1: Influence of the Trifluoromethoxy Group on Polymer Properties

| Property | Enhancement due to Trifluoromethoxy Group |

| Thermal Stability | Increased resistance to thermal degradation. |

| Chemical Resistance | Improved stability against chemical attack. chemimpex.com |

| Dielectric Constant | Lowered, which is advantageous for microelectronics. |

| Optical Properties | Modified refractive index and optical clarity. |

| Solubility | Altered solubility profiles in organic solvents. |

| Surface Energy | Lowered, leading to hydrophobic and oleophobic surfaces. |

Synthesis of Fluorinated Materials for Electronic Applications

The unique electronic nature of the trifluoromethoxy group makes this compound a valuable building block for materials used in electronic devices. chemimpex.commyskinrecipes.com Fluorinated organic materials are increasingly important for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org

The introduction of fluorine atoms into conjugated systems, facilitated by precursors like this compound, has several key effects:

Energy Level Modification : Fluorine's high electronegativity lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can facilitate easier electron injection and improve the material's resistance to oxidative degradation. rsc.org

Charge Carrier Mobility : The presence of fluorine can influence the solid-state packing of molecules. Interactions such as C-H···F bonds can promote a π-stack arrangement, which is beneficial for enhancing charge carrier mobility in organic semiconductors. rsc.org

Semiconducting Properties : The modification of energy levels can be used to tune the material's behavior, potentially leading to n-type or ambipolar semiconducting properties, which are crucial for creating complex electronic circuits. rsc.org

Research in this area focuses on synthesizing novel liquid crystals and polymers where the electronic properties imparted by the -OCF₃ group can be precisely controlled and leveraged. myskinrecipes.com

Exploration in Nonlinear Optical Chromophore Design

Nonlinear optical (NLO) materials are essential for technologies like high-speed data communication and optical computing. The design of organic chromophores with large electro-optic (EO) activity is a major focus of NLO research. While direct studies on this compound in this specific context are emerging, the principles of chromophore design strongly suggest its potential.

Recent studies have demonstrated the effectiveness of using fluorinated groups, such as the 3,5-bis(trifluoromethyl)benzene moiety, as "isolation groups" in NLO chromophores. researchgate.netnih.govmdpi.com These groups help to suppress the intermolecular electrostatic interactions between chromophore molecules, which can otherwise cause them to pack in an antiparallel fashion that cancels out the macroscopic NLO effect. researchgate.netmdpi.com

The trifluoromethoxy group on the this compound scaffold could similarly be explored to:

Sterically hinder close packing of chromophores.

Modify the electronic properties of the π-conjugated system.

Enhance thermal stability , with decomposition temperatures of similar fluorinated chromophores reported to be above 220 °C. nih.govmdpi.com

The synthesis of new chromophores incorporating the 3-(trifluoromethoxy)phenyl unit is a promising avenue for developing NLO materials with improved performance. nih.gov

General Organic Synthesis Applications

Beyond materials science, this compound is a workhorse reagent in organic synthesis, valued for its predictable reactivity and its role as a carrier of the trifluoromethoxy-substituted phenyl ring.

Building Block for Complex Organic Molecule Construction

The compound is fundamentally an essential building block for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its structure allows chemists to introduce the 3-(trifluoromethoxy)phenyl motif into a target molecule. The trifluoromethoxy group is often considered a "lipophilic hydrogen bond donor" and can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. myskinrecipes.com The iodine atom provides a reactive handle for subsequent chemical transformations. chemimpex.commyskinrecipes.com

Reagent for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds (excluding astatine), making this compound an excellent substrate for a variety of cross-coupling reactions. chemimpex.com These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient formation of new bonds.

The iodine atom allows for facile functionalization through numerous name reactions, enabling the construction of diverse and complex aromatic compounds. myskinrecipes.com More advanced synthetic methods also utilize the iodo-aryl functionality to generate highly reactive intermediates like aryl radicals and arynes for intricate bond constructions. nih.govacs.org

Table 2: Key Coupling Reactions Involving this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Carbon-Carbon | Palladium |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon | Palladium/Copper |

| Heck Coupling | Alkene | Carbon-Carbon | Palladium |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen | Palladium |

| Stille Coupling | Organotin Reagent | Carbon-Carbon | Palladium |

| Ullmann Condensation | Alcohol, Amine, Thiol | Carbon-Oxygen, Carbon-Nitrogen, Carbon-Sulfur | Copper |

Regioselective Functionalization of Aromatic Systems

The strategic placement of functional groups on an aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise properties. This compound serves as a valuable building block in this context, offering multiple avenues for regioselective functionalization. The inherent electronic properties and the distinct reactivity of its two key substituents—the iodine atom and the trifluoromethoxy group—allow chemists to selectively introduce new functionalities at specific positions on the benzene (B151609) ring.

The primary routes for regioselective functionalization of this compound are transition-metal-catalyzed cross-coupling reactions at the carbon-iodine bond and directed ortho-metalation (DoM) guided by the trifluoromethoxy group. These methodologies provide powerful tools for elaborating the aromatic core in a controlled manner.

Cross-Coupling Reactions at the C-I Bond

The most direct and widely utilized method for functionalizing this compound is through cross-coupling reactions. The iodine atom is an excellent leaving group in these transformations, making the C-1 position the predictable and exclusive site of reaction. This allows for the reliable formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy group at the C-3 position remains intact and influences the electronic properties of the resulting product.

Common cross-coupling reactions involving this compound include the Suzuki, Sonogashira, and Heck reactions. myskinrecipes.com

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. myskinrecipes.com It is a fundamental tool for synthesizing aryl alkynes.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene under palladium catalysis.

These reactions are highly regioselective, with the new substituent consistently replacing the iodine atom.

Table 1: Examples of Regioselective Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | This compound, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 3-(Trifluoromethoxy)biphenyl | biosynth.com, myskinrecipes.com |

This table is illustrative and based on typical conditions for these reactions.

Directed ortho-Metalation (DoM)

Beyond the reactivity at the C-I bond, the trifluoromethoxy (-OCF₃) group can itself direct functionalization to its adjacent, or ortho, positions (C-2 and C-4). This is achieved through a process called directed ortho-metalation (DoM). wikipedia.org In DoM, a directing metalation group (DMG) on the aromatic ring chelates to a strong organolithium base, such as n-butyllithium (n-BuLi). uwindsor.ca This interaction acidifies the protons at the ortho position, facilitating their removal by the base to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by various electrophiles to introduce a new functional group. organic-chemistry.org

The trifluoromethoxy group is considered a moderate directing group. organic-chemistry.org While less powerful than amides or carbamates, it can effectively direct lithiation to the ortho position under appropriate conditions, typically at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca For this compound, this presents a potential competition between reaction at the C-I bond (halogen-metal exchange) and deprotonation at the C-2 or C-4 positions. However, by carefully selecting the base and reaction conditions, it is possible to favor the DoM pathway. The lithiation is generally directed to the C-2 position, which is sterically less hindered than the C-4 position next to the bulky iodine atom.

Table 2: Hypothetical Regioselective Functionalization via DoM

| Step | Reagents & Conditions | Intermediate/Product | Position of Functionalization | Ref. |

|---|---|---|---|---|

| 1. Metalation | n-BuLi, THF, -78 °C | 2-Lithio-1-iodo-3-(trifluoromethoxy)benzene | C-2 | wikipedia.org, uwindsor.ca |

| 2. Electrophilic Quench | Dimethylformamide (DMF) | 2-Iodo-6-(trifluoromethoxy)benzaldehyde | C-2 | organic-chemistry.org |

This table outlines a potential, mechanistically plausible reaction sequence based on established DoM principles.

This strategy significantly expands the synthetic utility of this compound, allowing for the creation of contiguously substituted aromatic rings that would be difficult to access through classical electrophilic aromatic substitution methods. The ability to choose between functionalizing at the C-1 position via cross-coupling or at the C-2 position via DoM makes this compound a versatile platform for building complex molecular architectures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Iodo 3 Trifluoromethoxy Benzene Derivatives

Influence of Iodine and Trifluoromethoxy Substituents on Biological Activity Profiles

The biological activity of derivatives of 1-iodo-3-(trifluoromethoxy)benzene is significantly modulated by the electronic and steric properties of the iodine and trifluoromethoxy substituents. These groups influence how the molecule interacts with biological targets, affecting its efficacy and selectivity.